1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a methanesulfonamide moiety, which is further substituted with a 2-chlorophenyl and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with prop-2-en-1-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)ethanesulfonamide
- 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)benzenesulfonamide
- 1-(2-chlorophenyl)-N-(prop-2-en-1-yl)butanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-(prop-2-en-1-yl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its lipophilicity, while the prop-2-en-1-yl group provides a reactive site for further chemical modifications. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-prop-2-enylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-2-7-12-15(13,14)8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJHIAGSOMIIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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